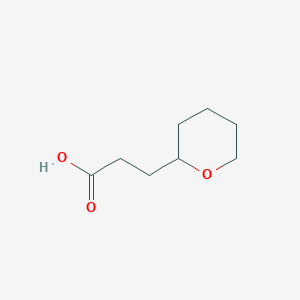

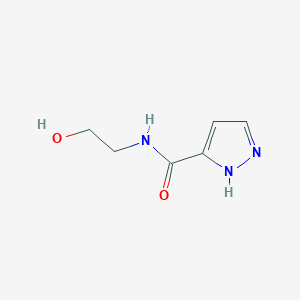

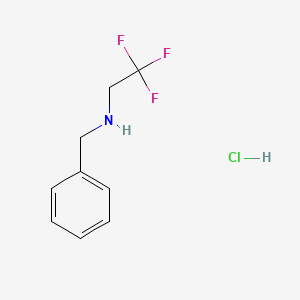

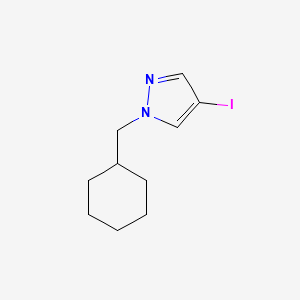

![molecular formula C15H12N2O3S B3135927 4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid CAS No. 40611-30-1](/img/structure/B3135927.png)

4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, compound 4-[(phenylcarbamothioyl)amino]benzoic acid was prepared by boiling with chloroacetyl chloride for 1 hour under reflux . The reaction mixture was then concentrated, and the precipitated compound was collected through filtration and washed thoroughly with ethyl alcohol .Molecular Structure Analysis

The molecular structure of “4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid” consists of a benzene ring substituted with amino and carboxyl groups.Scientific Research Applications

LC-MS/MS Study of Degradation Processes

Nitisinone, a compound with a somewhat related structure, has been studied for its stability and degradation products using liquid chromatography coupled with mass spectrometry (LC-MS/MS). This research provides insights into the stability of such compounds under various conditions, identifying major degradation products and contributing to a better understanding of their medical applications and potential environmental impacts (Barchańska et al., 2019).

Antineoplastic Agents

A series of compounds demonstrating excellent cytotoxic properties, potentially more potent than contemporary anticancer drugs, have been identified. These molecules exhibit tumor-selective toxicity and can modulate multi-drug resistance. Their modes of action include apoptosis induction, generation of reactive oxygen species, and affecting mitochondrial functions (Hossain et al., 2020).

Antimicrobial and Antifungal Preservatives

Benzoic acid, a compound related to the query, has been reviewed for its use in foods and feeds as an antibacterial and antifungal preservative. Studies suggest that appropriate levels of benzoic acid might improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota (Mao et al., 2019).

Structural-Related Bioactivity

The antioxidant, antimicrobial, and cytotoxic activities of natural carboxylic acids, including benzoic acid and its derivatives, have been reviewed. The research focuses on how structural differences influence these bioactivities, offering a perspective on how 4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid might exhibit similar properties (Godlewska-Żyłkiewicz et al., 2020).

Pharmacological Applications of Amino Acid Derivatives

The spin label amino acid TOAC and its uses in peptide studies highlight the chemical, physicochemical, spectroscopic, and conformational aspects of incorporating such unique compounds into peptides. This research could provide a foundation for understanding how modifications like those in this compound affect peptide behavior and function (Schreier et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

It is structurally similar to 4-aminobenzoic acid (paba), which is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Therefore, it may interact with similar targets or enzymes involved in these pathways.

Mode of Action

Sulfonamide drugs, which are structurally similar to PABA, can inhibit this process by competing with PABA for the active site of the enzyme dihydropteroate synthetase .

Biochemical Pathways

Based on its structural similarity to paba, it may affect the folate synthesis pathway in bacteria, plants, and fungi .

Result of Action

Based on its structural similarity to paba, it may interfere with folate synthesis, potentially leading to a decrease in dna synthesis in bacteria .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid interacts with various enzymes, proteins, and other biomolecules. It has been used in the study of amino acid oxidation . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple biochemical pathways.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Properties

IUPAC Name |

4-(benzoylcarbamothioylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c18-13(10-4-2-1-3-5-10)17-15(21)16-12-8-6-11(7-9-12)14(19)20/h1-9H,(H,19,20)(H2,16,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGWDTKKKNECGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70983558 | |

| Record name | 4-({[Hydroxy(phenyl)methylidene]carbamothioyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70983558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6501-65-1 | |

| Record name | 4-({[Hydroxy(phenyl)methylidene]carbamothioyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70983558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

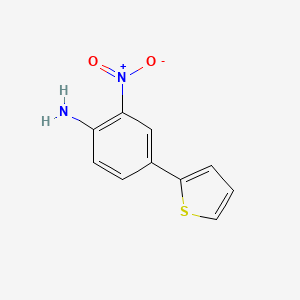

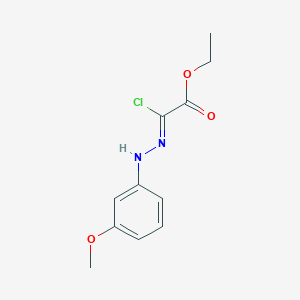

![5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole](/img/structure/B3135933.png)